N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide: is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a piperazine moiety, and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-nitrobenzyl chloride with 4-methylpiperazine to form 2-chloro-6-(4-methylpiperazin-1-yl)benzyl chloride.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting amine is coupled with but-2-ynoic acid or its derivatives under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalytic systems to reduce reaction times and improve selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic systems for organic transformations.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry
Material Science: Explored for its use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide
- N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-ynamide
Uniqueness
- Structural Features : The presence of the but-2-ynamide group distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.
- Reactivity : The combination of the chloro-substituted phenyl ring and the piperazine moiety provides a versatile platform for further chemical modifications.
This detailed overview highlights the significance of N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide in various fields of research and its potential applications
Properties
IUPAC Name |
N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-3-5-16(21)18-12-13-14(17)6-4-7-15(13)20-10-8-19(2)9-11-20/h4,6-7H,8-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJXHWRIUCEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC=C1Cl)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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